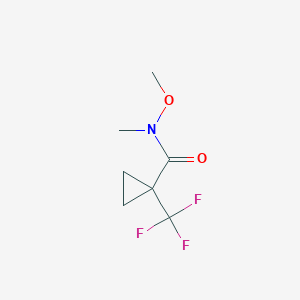

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide

描述

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide (CAS: 1011460-56-2) is a cyclopropane-derived carboxamide with the molecular formula C₇H₁₀F₃NO₂ and a molecular weight of 197.16 g/mol . It is characterized by a trifluoromethyl group attached to the cyclopropane ring and an N-methoxy-N-methyl carboxamide moiety. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of ketones via Weinreb ketone synthesis methodologies . Its physicochemical properties include a logP of 0.91, a polar surface area of 30 Ų, and three rotatable bonds, indicating moderate lipophilicity and flexibility .

属性

IUPAC Name |

N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-11(13-2)5(12)6(3-4-6)7(8,9)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGDPFJEXLFYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1(CC1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide typically involves the reaction of a cyclopropane derivative with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropane ring. The resulting intermediate is then reacted with methoxyamine and methyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropane derivatives.

科学研究应用

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of protein kinase activity. Protein kinases are critical in regulating various cellular processes, including proliferation and apoptosis. The unique structure of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide allows it to interact with specific biological targets, which can lead to alterations in cellular behavior.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-2-(trifluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Lacks methoxy group; simpler structure |

| N-Ethyl-2-(trifluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Ethyl group instead of methoxy |

| N-Methoxy-N-methyl-2-(difluoromethyl)cyclopropanecarboxamide | Cyclopropane Amide | Contains difluoromethyl instead of trifluoromethyl |

The trifluoromethyl group not only contributes to the compound's stability but also enhances its binding affinity to target proteins, suggesting a potential for therapeutic applications.

Cancer Research

This compound has been investigated for its role in cancer therapy. Studies have shown that it can inhibit specific protein kinases involved in tumor growth and metastasis. For instance, its interaction with mitogen-activated protein kinase kinase kinase 1 (MAP4K1) has been noted as a promising target for enhancing T-cell immunity against tumors .

In preclinical models, the compound demonstrated a capacity to enhance T-cell responses, suggesting that it could be used in combination with existing immunotherapies to improve patient outcomes .

Case Study: MAP4K1 Inhibition

A notable case study involving MAP4K1 inhibition demonstrated that compounds similar to this compound could significantly enhance T-cell immunity in tumor-bearing mice. The study highlighted that selective inhibition of MAP4K1 resulted in improved antitumor responses when combined with PD-L1 blockade therapies .

作用机制

The mechanism of action of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between the target compound and related cyclopropanecarboxamides:

*Estimated logP values based on substituent contributions.

Key Comparative Insights

Physicochemical Properties

- The trifluoromethyl group increases lipophilicity (logP = 0.91) compared to cyano-substituted analogs (logP ~1.2) but less than aromatic derivatives (logP >2.5) . This balance makes the target compound suitable for reactions requiring moderate solubility in organic solvents.

Stereochemical Considerations

- Compounds like N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide exhibit diastereomerism (dr 19:1), posing challenges in purification . The target compound’s simpler substitution pattern avoids such issues, streamlining synthesis.

Research Findings and Data

Structural and Crystallographic Studies

- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide () was characterized via X-ray crystallography, revealing planar cyclopropane rings stabilized by hydrogen bonding. Such studies underscore the conformational rigidity of cyclopropane carboxamides, which may influence their reactivity .

生物活性

N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide is an intriguing synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a cyclopropane ring, enhances its biological activity and reactivity, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 197.16 g/mol. The trifluoromethyl group is known to increase the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Research indicates that this compound exhibits notable biological activities, particularly as a modulator of protein kinase activity. Protein kinases play essential roles in various cellular processes, including proliferation and apoptosis. The interaction of this compound with specific biological targets can lead to significant alterations in cellular behavior, providing insights into its therapeutic potential.

Anti-Cancer Properties

Studies have evaluated the anti-cancer potential of this compound. It has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines. For instance, it has been reported to increase levels of reactive oxygen species (ROS) and activate caspases, which are critical for the apoptotic pathway .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound may possess anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines and mediators. This dual action makes it a valuable candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Methoxy-N-methylcyclopropanecarboxamide | Lacks trifluoromethyl group | Generally less potent due to reduced electron-withdrawing effects |

| N,N-Dimethyl-1-(trifluoromethyl)cyclopropanecarboxamide | Different amine substitution | May exhibit distinct pharmacological profiles |

| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | No methoxy or methyl substitution | Primarily used in synthetic applications rather than biological ones |

The presence of the trifluoromethyl group in this compound significantly enhances its biological activity compared to similar compounds, emphasizing its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A study demonstrated that this compound could be synthesized using various methods, resulting in high yields and purity. The evaluation showed promising results in both in vitro and in vivo models for cancer treatment .

- Mechanistic Studies : Another research effort investigated the compound's mechanism of action at the molecular level, revealing its ability to inhibit specific kinases involved in cancer progression. This inhibition was linked to reduced tumor growth in animal models .

- Toxicity Assessment : Toxicological assessments indicated that this compound exhibited low toxicity levels in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide to improve diastereomeric purity?

- Methodology : Use high-performance liquid chromatography (HPLC) or preparative column chromatography on silica gel to separate diastereomers. For example, adjusting mobile-phase ratios (e.g., hexanes/EtOAc) can resolve mixtures with diastereomeric ratios (dr) as low as 19:1 . Reaction conditions (temperature, stoichiometry of intermediates) should be systematically varied to favor kinetic or thermodynamic control of cyclopropane ring formation.

Q. What spectroscopic techniques are most reliable for characterizing the trifluoromethyl and cyclopropane groups in this compound?

- Methodology :

- NMR : NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). NMR can resolve cyclopropane ring protons (δ 1.5–2.5 ppm) and methoxy groups (δ ~3.3 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for strained cyclopropane rings .

Q. How should researchers address low yields in the cyclopropanation step during synthesis?

- Methodology : Optimize reaction parameters such as catalyst loading (e.g., Rh(II) or Cu(I) catalysts), solvent polarity, and reaction time. For example, using dichloromethane (DCM) as a solvent may enhance cyclopropane ring closure compared to polar aprotic solvents .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound under nucleophilic or electrophilic conditions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain and frontier molecular orbitals. Software like Gaussian or ORCA can predict sites of electrophilic attack (e.g., at the cyclopropane carbons) . Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic observations for this compound?

- Methodology : Cross-validate using complementary techniques:

- Compare X-ray-derived bond lengths (SHELXL-refined) with DFT-optimized geometries .

- Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data .

Q. What strategies mitigate challenges in synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy groups)?

- Methodology :

- Employ protecting groups (e.g., tert-butyldimethylsilyl ether) during functionalization to prevent undesired side reactions.

- Use single-crystal X-ray diffraction (SCXRD) with WinGX or ORTEP-3 to confirm structural fidelity of analogs .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and intermolecular interactions?

- Methodology :

- Conduct electrostatic potential surface (EPS) maps via DFT to visualize electron-deficient regions.

- Analyze crystal packing (via Mercury software) to identify halogen bonding or van der Waals interactions involving the CF group .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

- Methodology : Apply Design of Experiments (DoE) software (e.g., JMP or Minitab) to identify critical factors (e.g., reagent purity, reaction scale). Use multivariate analysis (PCA or PLS) to correlate variability with spectroscopic outliers .

Q. How can researchers validate the absence of byproducts in final compounds without relying solely on NMR?

- Methodology :

- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity.

- Differential scanning calorimetry (DSC) to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。